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Compound of Interest

Compound Name:
4-Benzyloxy-2-

methylphenylboronic acid

Cat. No.: B1271526 Get Quote

CAS Number: 847560-49-0

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-
methylphenylboronic acid, a versatile reagent in organic synthesis, particularly for

researchers, scientists, and professionals in drug development. This document details its

chemical properties, synthesis, and applications, with a focus on its role in the Suzuki-Miyaura

cross-coupling reaction.

Chemical Properties and Data
4-Benzyloxy-2-methylphenylboronic acid is a white to off-white solid. Its chemical structure

features a boronic acid group ortho to a methyl group and para to a benzyloxy group on a

phenyl ring. This substitution pattern imparts specific reactivity and steric properties that are

valuable in organic synthesis.
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Property Value Reference

CAS Number 847560-49-0 [1]

Molecular Formula C₁₄H₁₅BO₃ [2][3]

Molecular Weight 242.08 g/mol [2][3]

Melting Point 154-158 °C

Solubility Slightly soluble in DMSO [1]

Appearance White to off-white solid [4]

Purity 96-105% (Assay by titration) [4]

Spectroscopic Data:

While a complete set of spectra is not publicly available, a proton NMR (¹H NMR) spectrum has

been reported.[1] Characteristic peaks for similar boronic acid compounds include resonances

for the aromatic protons, the benzylic protons of the protecting group, and the methyl protons.

Infrared (IR) spectroscopy of analogous compounds shows characteristic bands for B-O and C-

O stretching.[5] Mass spectrometry would confirm the molecular weight of the compound.[6]

Synthesis of 4-Benzyloxy-2-methylphenylboronic
acid
A detailed experimental protocol for the synthesis of 4-Benzyloxy-2-methylphenylboronic
acid is not readily available in the public domain. However, a general and plausible synthetic

route can be adapted from standard procedures for the synthesis of arylboronic acids. The

synthesis would likely involve the following key steps:

Protection of the phenolic hydroxyl group: Starting from 4-hydroxy-2-methyltoluene, the

hydroxyl group is protected as a benzyl ether. This is typically achieved by reacting the

starting material with benzyl bromide or benzyl chloride in the presence of a base such as

potassium carbonate.

Bromination of the aromatic ring: The resulting 4-(benzyloxy)-1-methylbenzene is then

brominated at the ortho position to the methyl group. This can be accomplished using a
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brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

Formation of the boronic acid: The aryl bromide is then converted to the corresponding

boronic acid. This is typically achieved through a lithium-halogen exchange followed by

reaction with a trialkyl borate, or via a palladium-catalyzed borylation reaction with a diboron

reagent.

Illustrative Synthetic Workflow:

4-Hydroxy-2-methyltoluene Protection (Benzylation)
Benzyl bromide, K₂CO₃

4-(Benzyloxy)-1-methylbenzene BrominationNBS 1-Bromo-4-(benzyloxy)-2-methylbenzene Borylation

1. n-BuLi
2. B(OR)₃
3. H₃O⁺

4-Benzyloxy-2-methylphenylboronic acid

Click to download full resolution via product page

Illustrative synthetic workflow for 4-Benzyloxy-2-methylphenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling
Reactions
The primary application of 4-Benzyloxy-2-methylphenylboronic acid is as a coupling partner

in the palladium-catalyzed Suzuki-Miyaura reaction.[4][7] This reaction is a powerful tool for the

formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted

aromatic compounds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid

is as follows:

Reaction Setup: In a reaction vessel, the aryl halide (1.0 mmol), 4-Benzyloxy-2-
methylphenylboronic acid (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂,

or a pre-catalyst with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are

combined in a suitable solvent (e.g., toluene, dioxane, DMF, or aqueous mixtures).

Degassing: The reaction mixture is typically degassed by bubbling with an inert gas (e.g.,

argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
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Reaction Execution: The mixture is heated to a temperature ranging from room temperature

to reflux, depending on the reactivity of the substrates and the catalyst system used.

Microwave irradiation can also be employed to accelerate the reaction.[8]

Work-up and Purification: After the reaction is complete, the mixture is cooled to room

temperature and subjected to an aqueous work-up to remove inorganic salts. The organic

layer is then dried and concentrated. The crude product is purified by techniques such as

column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Reaction:
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Quantitative Data on Suzuki-Miyaura Reactions:

Specific yield data for Suzuki-Miyaura reactions employing 4-Benzyloxy-2-
methylphenylboronic acid are not extensively reported in readily accessible literature.

However, similar arylboronic acids typically provide good to excellent yields (often >80%) when

coupled with a variety of aryl and heteroaryl halides.[3][9][10] The yield is dependent on the

specific substrates, catalyst system, and reaction conditions employed.

Role in Drug Discovery and Development
Arylboronic acids are crucial building blocks in medicinal chemistry for the synthesis of complex

organic molecules with potential therapeutic applications.[4][7] The biaryl motif, readily

accessible through Suzuki-Miyaura coupling, is a common feature in many drug candidates.

While specific drug candidates synthesized using 4-Benzyloxy-2-methylphenylboronic acid
are not explicitly detailed in the available literature, its structural features suggest its utility in

constructing molecules targeting a range of biological pathways. For instance, the benzyloxy

group can serve as a precursor to a phenol, which is a common hydrogen bond donor/acceptor

in drug-receptor interactions.

Potential Therapeutic Signaling Pathways:

Given the prevalence of biaryl structures in pharmaceuticals, derivatives of 4-Benzyloxy-2-
methylphenylboronic acid could potentially be explored as inhibitors or modulators of various

signaling pathways implicated in diseases such as cancer, inflammation, and

neurodegenerative disorders. An example of a signaling pathway where biaryl-containing small

molecules often play a role is the Mitogen-Activated Protein Kinase (MAPK) pathway.
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Potential inhibition of the MAPK signaling pathway by a biaryl compound.
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Conclusion
4-Benzyloxy-2-methylphenylboronic acid is a valuable and versatile reagent in organic

synthesis. Its primary utility lies in its application as a nucleophilic partner in Suzuki-Miyaura

cross-coupling reactions, enabling the efficient construction of complex biaryl structures. This

capability makes it a significant tool for researchers and professionals in the field of drug

discovery and materials science. Further research into its specific applications and the

biological activities of its derivatives is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Benzyloxy-2-methylphenylboronic acid(847560-49-0) 1H NMR [m.chemicalbook.com]

2. rsc.org [rsc.org]

3. researchgate.net [researchgate.net]

4. chemimpex.com [chemimpex.com]

5. researchgate.net [researchgate.net]

6. p-Methylbenzeneboronic acid [webbook.nist.gov]

7. chemimpex.com [chemimpex.com]

8. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium
Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzyloxy-2-
methylphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271526#4-benzyloxy-2-methylphenylboronic-acid-
cas-number]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1271526?utm_src=pdf-body
https://www.benchchem.com/product/b1271526?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_847560-49-0_HNMR.htm
https://www.rsc.org/suppdata/ra/c2/c2ra21459h/c2ra21459h.pdf
https://www.researchgate.net/figure/Suzuki-Miyaura-reaction-of-aryl-halides-benzyl-halides-with-phenylboronic-acid_tbl2_232532200
https://www.chemimpex.com/products/40199
https://www.researchgate.net/figure/FT-IR-spectrum-of-4-vinylphenyl-boronic-acid-VPBA-top-and-CRX-3-bottom_fig2_359326825
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5720058&Mask=200
https://www.chemimpex.com/products/40270
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3182109/
https://www.researchgate.net/figure/The-Suzuki-Miyaura-coupling-between-different-aryl-halides-and-various-aryl-boronic-acids_fig9_338810024
https://pmc.ncbi.nlm.nih.gov/articles/PMC2515367/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2515367/
https://www.benchchem.com/product/b1271526#4-benzyloxy-2-methylphenylboronic-acid-cas-number
https://www.benchchem.com/product/b1271526#4-benzyloxy-2-methylphenylboronic-acid-cas-number
https://www.benchchem.com/product/b1271526#4-benzyloxy-2-methylphenylboronic-acid-cas-number
https://www.benchchem.com/product/b1271526#4-benzyloxy-2-methylphenylboronic-acid-cas-number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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